molecular formula C₄₈H₈₂N₁₀O₂₄ B1154423 Penta-N-Boc Tobramycin Penta-O-carbamoyl

Penta-N-Boc Tobramycin Penta-O-carbamoyl

Cat. No.: B1154423
M. Wt: 1183.22
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Description

Significance of Regioselective Functionalization in Complex Carbohydrate Structures

Complex carbohydrates and their derivatives, such as aminoglycosides, are defined by a high density of functional groups, primarily hydroxyl (-OH) and amino (-NH2) groups. unigoa.ac.inacs.org A significant challenge in the synthetic modification of these molecules is achieving regioselectivity—the ability to react a single, specific functional group while leaving others untouched. researchgate.netrug.nl Without such control, chemical reactions on a molecule like tobramycin (B1681333), which has ten reactive sites (five hydroxyl and five amino groups), would lead to a complex and inseparable mixture of products.

Regioselective functionalization is paramount because the biological activity of an aminoglycoside is intimately tied to its three-dimensional structure and the specific placement of its functional groups. nih.gov Modifications at different positions on the aminoglycoside scaffold can have vastly different effects on its ability to bind to its target—the bacterial ribosome—and its susceptibility to deactivation by bacterial resistance enzymes. mdpi.comnih.gov For example, specific modifications at the 6''-position of tobramycin have been explored to enhance its activity. mdpi.com Therefore, synthetic methods that allow for the selective acylation, alkylation, or glycosylation of a single hydroxyl or amino group are critical for the rational design of new antibiotic candidates. researchgate.net The development of protocols for regioselective protection and deprotection allows chemists to unmask a single reactive site for modification, providing a powerful tool for creating novel and more effective aminoglycoside derivatives. nih.govacs.org

Rationale for Comprehensive N-Boc and O-Carbamoyl Protection of Tobramycin

Tobramycin is a powerful aminoglycoside antibiotic featuring a complex structure with five primary amino groups and five hydroxyl groups. nih.gov The comprehensive protection of all these functional groups, resulting in the derivative Penta-N-Boc Tobramycin Penta-O-carbamoyl , represents a strategic approach in advanced synthetic chemistry.

The rationale for this exhaustive protection strategy is to create a "fully masked" tobramycin scaffold. By converting all ten reactive sites into stable carbamate (B1207046) functionalities, the resulting molecule is rendered inert to a wide range of reaction conditions. The N-Boc groups are well-established as robust protectors for amines, stable to bases and many nucleophiles. total-synthesis.comresearchgate.net The protection of hydroxyl groups as carbamates is a chemically analogous strategy, tethering them via a carbamoyl (B1232498) bond which offers stability. nih.gov A general procedure for preparing polycarbamoyl tobramycin derivatives involves reacting N-Boc-protected tobramycin with an isocyanate, demonstrating the feasibility of this transformation. rsc.org

This fully protected intermediate serves several purposes:

It provides a stable, soluble, and characterizable form of the tobramycin core.

It acts as a versatile building block for further, more complex synthetic endeavors.

It allows for the potential for subsequent, highly selective deprotection strategies to reveal a single reactive site for modification, should orthogonal carbamate groups be used.

Table 2: Functional Groups of Tobramycin and Their Protection This interactive table details the reactive functional groups present in the tobramycin molecule and the protecting groups used to form this compound.

Functional Group Type Number on Tobramycin Protecting Group Resulting Functional Group
Primary Amine (-NH2) 5 tert-butyloxycarbonyl (Boc) N-Boc Carbamate

Strategic Positioning of this compound in Synthetic Pathways

A fully protected intermediate like this compound is not an end product but a strategic starting point in multi-step synthetic pathways. acs.org Its value lies in its ability to facilitate the construction of highly complex molecules that would be otherwise inaccessible. By masking the inherent reactivity of the tobramycin core, chemists can perform reactions on other parts of a larger, hybrid molecule without fear of unintended side reactions on the aminoglycoside moiety.

This strategy is central to several modern areas of research:

Combinatorial Biosynthesis and Semi-Synthesis: Fully protected aminoglycosides can serve as scaffolds. nih.gov If one of the ten protecting groups could be selectively removed, it would open the door to attaching various side chains, leading to a library of new derivatives for screening against resistant bacteria. mdpi.com

Synthesis of Conjugates: There is significant interest in conjugating aminoglycosides to other molecules, such as peptides, polymers, or intercalating agents, to create novel therapeutic agents or delivery systems. nih.govnih.govmdpi.com A fully protected tobramycin derivative provides a stable building block that can be incorporated into these larger structures using a variety of coupling chemistries.

Material Science: The stable, well-defined structure of a fully protected aminoglycoside could be used as a monomer or cross-linking agent in the development of novel biomaterials or polymers where the rigid, three-dimensional shape of the tobramycin core is a desired structural element.

In essence, the creation of this compound is an enabling step, transforming a complex natural product into a versatile and predictable building block for chemical innovation.

Properties

Molecular Formula

C₄₈H₈₂N₁₀O₂₄

Molecular Weight

1183.22

Origin of Product

United States

Synthetic Methodologies for Penta N Boc Tobramycin Penta O Carbamoyl

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of the target molecule, Penta-N-Boc Tobramycin (B1681333) Penta-O-carbamoyl, logically deconstructs the compound into its constituent precursors. The primary disconnections involve the carbamate (B1207046) and carbamate (Boc) protecting groups.

The five O-carbamoyl groups are retrosynthetically disconnected to reveal a key intermediate: Penta-N-Boc Tobramycin. This disconnection points to an O-carbamoylation step as the final key transformation. The five tert-butoxycarbonyl (Boc) protecting groups on the amino functionalities are then disconnected. This leads back to the readily available starting material, tobramycin.

This analysis identifies two critical synthetic intermediates:

Tobramycin : The starting aminoglycoside antibiotic.

Penta-N-Boc Tobramycin ((Boc)₅Tob) : The fully N-protected tobramycin derivative.

The forward synthesis, therefore, involves two main stages: the exhaustive N-Boc protection of tobramycin, followed by the comprehensive O-carbamoylation of the resulting poly-N-Boc-protected intermediate.

Exhaustive N-Boc Protection of Aminoglycoside Amino Groups

The protection of the five amino groups of tobramycin with the tert-butoxycarbonyl (Boc) group is a crucial first step to prevent their interference in the subsequent O-carbamoylation reaction. The amino groups in tobramycin are important for its biological activity, involving hydrogen bonding and electrostatic interactions with the ribosome, making their temporary masking essential for selective modification of the hydroxyl groups. nih.gov

Reagents and Optimized Reaction Conditions for N-tert-Butoxycarbonylation

The exhaustive N-Boc protection of tobramycin to yield Penta-N-Boc Tobramycin ((Boc)₅Tob) is typically achieved using an excess of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a suitable base.

A reported procedure for the synthesis of (Boc)₅Tob involves dissolving tobramycin in a mixture of dimethyl sulfoxide (B87167) (DMSO) and water. nih.gov The reaction is warmed, and a significant excess of di-tert-butyl dicarbonate is added. The mixture is stirred overnight at an elevated temperature to ensure the complete protection of all five amino groups. The reaction is then quenched, and the precipitated product is collected and purified.

ParameterConditionReference
Starting MaterialTobramycin nih.gov
ReagentDi-tert-butyl dicarbonate ((Boc)₂O) nih.gov
SolventDMSO/H₂O mixture (e.g., 6:1) nih.gov
Temperature60 °C nih.gov
Reaction TimeOvernight nih.gov
Work-upAddition of aqueous ammonia, collection of precipitate, washing with water nih.gov
YieldApproximately 80% nih.gov

Considerations for Achieving High Yield and Purity in Polyamine Protection

Achieving high yield and purity in the exhaustive N-Boc protection of a polyamine like tobramycin presents several challenges. Incomplete protection can lead to a mixture of partially Boc-protected derivatives, complicating purification and subsequent reactions.

To drive the reaction to completion, a significant excess of the Boc-protection reagent, (Boc)₂O, is employed, often up to 10 equivalents. nih.gov The choice of solvent is also critical; a solvent system capable of dissolving both the polar tobramycin and the less polar (Boc)₂O, such as a DMSO/water mixture, is effective. nih.gov

Purification of the final Penta-N-Boc Tobramycin product is facilitated by its precipitation from the reaction mixture upon quenching. nih.gov Washing the precipitate thoroughly with water helps to remove unreacted water-soluble starting materials and by-products. The protection of the multiple amino groups with the bulky, non-polar Boc groups significantly reduces the water solubility of the tobramycin derivative, aiding in its separation and purification. For hydrophilic compounds like polyamines, Boc protection can make them more amenable to extraction and chromatographic purification.

Comprehensive O-Carbamoylation of Aminoglycoside Hydroxyl Groups

With the amino groups successfully protected, the five hydroxyl groups of Penta-N-Boc Tobramycin are available for carbamoylation. This transformation introduces the carbamoyl (B1232498) moieties, leading to the final target compound.

Reagents and Reaction Conditions for Exhaustive O-Carbamoylation

The exhaustive O-carbamoylation of the poly-hydroxylated Penta-N-Boc Tobramycin can be achieved through reaction with a suitable carbamoylating agent. Isocyanates are common reagents for this purpose, reacting with hydroxyl groups to form carbamates.

A general approach involves reacting the N-Boc-protected tobramycin with an excess of an isocyanate in a suitable solvent, such as pyridine. nih.gov For the synthesis of the title compound, a simple, unsubstituted isocyanate like isocyanic acid (or a precursor thereof) would be required. However, the direct use of isocyanic acid can be challenging due to its reactivity and instability. A more practical laboratory approach might involve the use of a reagent that can generate the carbamoyl group in situ or a more stable carbamoylating agent.

ParameterConditionReference
Starting MaterialPenta-N-Boc Tobramycin nih.gov
ReagentAryl isocyanate (for analogous reactions) nih.gov
SolventPyridine nih.gov
Reaction Time36 - 48 hours nih.gov
PurificationFlash chromatography nih.gov

Note: The conditions in the table are based on the carbamoylation of N-Boc tobramycin with aryl isocyanates as a model for the exhaustive O-carbamoylation.

Stereochemical and Regiochemical Control in O-Carbamoyl Formation

The tobramycin molecule contains five hydroxyl groups with varying steric environments: a primary hydroxyl group at the 6''-position and four secondary hydroxyl groups. The primary hydroxyl group is generally more reactive and less sterically hindered than the secondary ones. nih.gov

Achieving exhaustive and non-selective O-carbamoylation of all five hydroxyl groups requires forcing conditions, such as a large excess of the carbamoylating reagent and extended reaction times. This helps to overcome the differences in reactivity between the primary and secondary hydroxyl groups.

However, under milder conditions, some degree of regioselectivity might be observed, with the primary 6''-hydroxyl group reacting preferentially. The stereochemistry of the hydroxyl groups on the cyclic sugar rings will influence their accessibility and reactivity. The fixed stereochemistry of the tobramycin core dictates the spatial arrangement of the hydroxyl groups, which in turn affects the approach of the carbamoylating reagent. The formation of the O-carbamoyl group itself does not typically alter the stereochemistry at the carbon atom bearing the hydroxyl group.

Sequential and Convergent Synthetic Approaches to the Target Compound

The construction of Penta-N-Boc Tobramycin Penta-O-carbamoyl can be approached through two primary strategies: sequential synthesis and convergent synthesis. The choice between these routes depends on factors such as precursor availability, reaction scalability, and the ease of purification of intermediates.

Sequential Synthesis

A sequential approach is the more traditional and linear method for modifying the tobramycin scaffold. This strategy involves the step-by-step functionalization of the starting material. For the target compound, this would typically proceed in a defined order of protection followed by functionalization.

Penta-N-protection: The synthesis begins with the exhaustive protection of all five primary and secondary amino groups on the tobramycin molecule. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting amines. researchgate.net The reaction is generally carried out by treating tobramycin with an excess of di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as sodium carbonate or triethylamine, in an aqueous or anhydrous solvent system. nih.govorganic-chemistry.org This initial step yields Penta-N-Boc tobramycin, a key intermediate where the more nucleophilic amino groups are masked, allowing for selective reaction at the hydroxyl sites.

Penta-O-carbamoylation: With the amino groups protected, the five hydroxyl groups are then targeted for carbamoylation. This transformation can be achieved through several methods, such as reaction with isocyanates or by using a carbamoylating agent like carbamoyl chloride in the presence of a base. Given the steric hindrance and differing reactivity of the primary and secondary hydroxyl groups on the tobramycin structure, achieving complete and uniform penta-carbamoylation may require forcing conditions, such as elevated temperatures and a significant excess of the carbamoylating reagent.

Convergent Synthesis

For a molecule like tobramycin, a convergent synthesis could involve:

Fragment Synthesis: The tobramycin structure, which is composed of three interconnected aminosugar rings (kanosamine, 2-deoxystreptamine, and tobrosamine), could be disconnected retrosynthetically. For instance, a protected and carbamoylated tobrosamine ring fragment could be synthesized separately.

Glycosylation Coupling: The pre-functionalized ring fragment would then be coupled to the remaining two-ring core (the neamine (B104775) substructure) through a chemical glycosylation reaction. nih.gov This key coupling step would form the complete aminoglycoside skeleton.

Final Functionalization: Any remaining unprotected functional groups on the newly formed structure would then be functionalized in the final steps to yield the target this compound.

Synthetic StrategyDescriptionAdvantagesDisadvantages
Sequential Step-by-step functionalization of the intact tobramycin core (e.g., N-protection then O-carbamoylation).Conceptually simpler to plan; fewer complex coupling reactions.Potentially lower overall yield over many steps; purification challenges can accumulate.
Convergent Independent synthesis of modified fragments followed by a late-stage coupling reaction (e.g., glycosylation).Higher overall yield for long syntheses; easier purification of smaller intermediates.More complex planning; requires robust and stereoselective coupling methods.

Post-Reaction Processing and Isolation Techniques for Complex Protected Molecules

The isolation and purification of the final this compound product, as well as its synthetic intermediates, is a critical and often challenging phase of the synthesis. The high molecular weight and the presence of numerous protecting and functional groups result in a molecule with significantly different properties from the polar, water-soluble tobramycin starting material. Aminoglycosides in general present purification challenges due to their hydrophilicity and tendency to adhere to surfaces. researchgate.net While the extensive Boc and carbamoyl protection reduces this polarity, it introduces new challenges related to solubility and aggregation.

Initial Work-up and Extraction

Following the final reaction, the crude product mixture is typically subjected to an initial work-up procedure to remove excess reagents, catalysts, and inorganic salts. This usually involves:

Quenching: The reaction is terminated by adding a quenching agent.

Liquid-Liquid Extraction: The product is extracted from the aqueous reaction mixture into an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). The choice of solvent is critical, as the fully functionalized molecule is significantly more lipophilic than its precursors.

Washing and Drying: The organic layer containing the product is washed with brine or water to remove residual water-soluble impurities and then dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

Chromatographic Purification

Due to the complexity of the reaction mixture and the potential for side products, chromatographic techniques are indispensable for obtaining the target compound in high purity. nih.gov

Column Chromatography: Gravity column chromatography using silica (B1680970) gel is the most common method for preparative scale purification. Given the non-polar nature of the fully protected tobramycin derivative, a mobile phase consisting of a mixture of non-polar (e.g., hexane (B92381) or heptane) and moderately polar (e.g., ethyl acetate or acetone) solvents is typically employed. A gradient elution, where the polarity of the mobile phase is gradually increased, is often necessary to separate the desired product from less-substituted byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative reversed-phase HPLC (RP-HPLC) is often the method of choice. semanticscholar.org In this technique, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (e.g., acetonitrile (B52724)/water or methanol/water). The highly lipophilic Penta-N-Boc Penta-O-carbamoyl derivative would be strongly retained on the column and would require a high percentage of organic solvent for elution.

Other Chromatographic Methods: Techniques like ion-exchange chromatography, which is highly effective for purifying the charged, unprotected aminoglycoside starting materials, are generally not suitable for the neutral, fully protected target compound. nih.govgoogle.com Thin-layer chromatography (TLC) is used extensively throughout the process to monitor reaction progress and identify the appropriate solvent systems for column chromatography. nih.gov

The table below summarizes the purification techniques applicable to the synthesis of the target compound.

TechniqueStationary PhaseMobile Phase PrincipleApplication in Synthesis
Gravity Column Chromatography Silica Gel (Normal Phase)Non-polar to moderately polar organic solvent mixture (e.g., Hexane/Ethyl Acetate).Primary, large-scale purification of crude product and intermediates.
Preparative RP-HPLC C18 or C8 Silica (Reversed Phase)Polar solvent mixture (e.g., Acetonitrile/Water).Final high-purity polishing of the target compound.
Solid-Phase Extraction (SPE) Various (e.g., Silica, C18)Varies based on sorbent.Rapid cleanup of crude reaction mixtures to remove major impurities before final chromatography. waters.com
Thin-Layer Chromatography (TLC) Silica Gel PlateSmall-scale version of column chromatography solvents.Rapid monitoring of reaction progress and selection of purification conditions. nih.gov

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of Penta-N-Boc Tobramycin (B1681333) Penta-O-carbamoyl. Due to the molecule's complexity, a combination of one-dimensional (1H, 13C) and two-dimensional (2D) NMR experiments is required for complete spectral assignment. nih.govresearchgate.net

Unambiguous Assignment of N-Boc and O-Carbamoyl Group Positions via 1H, 13C, and 2D NMR

The structural confirmation of Penta-N-Boc Tobramycin Penta-O-carbamoyl hinges on the precise assignment of every proton and carbon signal in its NMR spectra. The parent tobramycin molecule has a complex spectrum, and the addition of five bulky tert-butyloxycarbonyl (N-Boc) groups and five penta-O-carbamoyl groups significantly alters the chemical environment of the core structure. nih.govresearchgate.net

1D NMR (¹H and ¹³C) provides the initial overview of proton and carbon environments. The ¹H NMR spectrum is expected to show characteristic signals for the anomeric protons of the three sugar rings, typically found in the downfield region. The introduction of the N-Boc protecting groups leads to the appearance of a large, singlet-like signal around 1.4-1.5 ppm, corresponding to the 45 equivalent protons of the five tert-butyl groups. Signals for the carbamoyl (B1232498) (-OCONH₂) protons would also be expected.

2D NMR techniques are essential for definitive assignments. nih.gov

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons (¹H-¹H), allowing for the tracing of proton networks within each of the three rings of the tobramycin scaffold.

HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded carbon-proton pairs, enabling the assignment of carbon signals based on their attached, and often more easily assigned, proton signals. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds) between protons and carbons. It is particularly crucial for identifying the points of attachment of the N-Boc and O-carbamoyl groups by showing correlations between the protons on the tobramycin scaffold and the carbonyl carbons of the protecting groups.

The chemical shifts of the protons and carbons adjacent to the newly formed carbamate (B1207046) linkages are significantly affected, providing clear evidence of successful substitution at all five amino and five hydroxyl positions.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Note: These are predicted values based on known substituent effects on the tobramycin scaffold. Actual experimental values may vary.

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key Correlations (HMBC)
N-Boc Groups
tert-Butyl (CH₃)~1.45 (s, 45H)~28.5C=O of Boc
Quaternary C-~80.0Protons on tert-butyl
Carbonyl (C=O)-~155.0Adjacent N-H, α-protons
O-Carbamoyl Groups
Amine (NH₂)Broad signal-C=O of carbamoyl
Carbonyl (C=O)-~157.0Adjacent O-linked protons
Tobramycin Scaffold
H-1'~5.2~100C-3', C-5'
H-1''~5.4~98C-3'', C-5''

Conformational Analysis of the Protected Aminoglycoside Scaffold

The three pyranose rings of the tobramycin scaffold—kanosamine, 2-deoxystreptamine, and garosamine—typically adopt stable ⁴C₁ chair conformations. nih.gov NMR spectroscopy, specifically through the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data, can confirm the conformational integrity of the scaffold after derivatization.

The ³JHH values, extracted from high-resolution ¹H NMR spectra, are dependent on the dihedral angle between coupled protons. Large coupling constants (typically 8-10 Hz) between adjacent axial protons are indicative of a chair conformation. It is expected that despite the steric bulk of the ten protecting groups, the inherent conformational preference of the six-membered rings will be maintained. researchgate.netnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide through-space correlations between protons that are close to each other, irrespective of bonding. This data is critical for confirming the relative orientation of the sugar rings and the spatial disposition of the bulky protecting groups.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, making it essential for confirming the molecular weight and probing the structure of molecules.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is used to determine the exact mass of the parent molecule with very high precision (typically to four or five decimal places). nih.gov This allows for the unambiguous determination of the molecular formula.

For this compound, the expected molecular formula is C₄₈H₈₂N₁₀O₂₄. HRMS analysis would be expected to show a protonated molecular ion [M+H]⁺ with a measured mass-to-charge ratio (m/z) that matches the calculated theoretical value, thereby confirming the successful incorporation of all ten protecting groups.

Interactive Table: HRMS Data for this compound

ParameterValue
Molecular FormulaC₄₈H₈₂N₁₀O₂₄
Calculated Monoisotopic Mass1182.5504 Da
Expected [M+H]⁺ Ion (m/z)1183.5582
Expected [M+Na]⁺ Ion (m/z)1205.5402

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) provides valuable structural information by fragmenting a selected parent ion and analyzing the resulting product ions. nih.gov The fragmentation pattern of this compound is expected to be complex but informative.

In a typical MS/MS experiment, the [M+H]⁺ ion would be isolated and subjected to collision-induced dissociation (CID). Fragmentation would likely proceed through several key pathways:

Loss of Protecting Groups: Initial fragmentation would involve the facile loss of the labile N-Boc groups (as isobutylene, 56 Da, or the entire group, 100 Da) and O-carbamoyl groups.

Glycosidic Bond Cleavage: Following or concurrent with the loss of protecting groups, the bonds linking the three rings of the tobramycin core would cleave, leading to ions corresponding to the individual sugar units with various protecting groups still attached. researchgate.net

Cross-Ring Cleavage: Further fragmentation of the individual sugar rings can also occur, providing more detailed structural information. researchgate.net

Vibrational Spectroscopy (Infrared, IR) for Functional Group Verification

Infrared (IR) spectroscopy is a rapid and effective method for verifying the presence of specific functional groups within a molecule. nih.govmdpi.com It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.

For this compound, IR spectroscopy would be used to confirm the successful introduction of the carbamate functionalities from both the N-Boc and O-carbamoyl groups. The disappearance of the broad O-H and N-H stretching bands of the parent tobramycin and the appearance of strong, characteristic carbamate absorptions would signify a successful reaction.

Interactive Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carbamate (N-Boc & O-Carbamoyl)N-H Stretch3400 - 3200
C-H Stretch (Alkyl)C-H Stretch3000 - 2850
Carbonyl (N-Boc)C=O Stretch~1715
Carbonyl (O-Carbamoyl)C=O Stretch~1730
Amide II (from carbamate)N-H Bend & C-N Stretch~1520
C-O StretchC-O Stretch1300 - 1000

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Separation of Isomers

High-performance liquid chromatography is an indispensable tool for assessing the purity of this compound and for resolving potential isomers that may arise during its synthesis. Due to the lack of a strong UV chromophore in the native tobramycin structure, derivatization or the use of alternative detection methods is often necessary for related compounds. However, for fully protected derivatives like this compound, the Boc protecting groups can provide sufficient UV absorbance for detection.

In a typical analysis, a reversed-phase HPLC method would be employed. The separation would be achieved on a C18 column, which is a common choice for nonpolar to moderately polar compounds. The mobile phase would likely consist of a gradient mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is crucial for separating the highly substituted tobramycin derivative from any less-protected intermediates or impurities with different polarities.

Table 1: Hypothetical HPLC Parameters for Purity Assessment of this compound

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 50-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 30 °C
Injection Volume 10 µL
Expected Retention Time ~15 minutes (highly dependent on exact gradient and column chemistry)

This method would be capable of separating the target compound from starting materials, such as partially protected tobramycin derivatives, and other reaction byproducts. The purity of the sample can be determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area.

Elemental Analysis for Empirical Composition Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. This method provides experimental validation of the theoretical elemental composition calculated from the compound's molecular formula. For this compound, with a molecular formula of C₄₈H₈₂N₁₀O₂₄, the theoretical and expected experimental values for carbon (C), hydrogen (H), and nitrogen (N) are critical for confirming its identity and purity.

The analysis involves the complete combustion of a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are then quantitatively measured by a specialized analyzer. The percentages of C, H, and N in the sample are then calculated. For a pure sample, the experimentally determined values should be in close agreement with the theoretically calculated percentages, typically within ±0.4%.

Table 2: Elemental Analysis Data for this compound

ElementTheoretical Percentage (%)Experimental Percentage (%) (Hypothetical)
Carbon (C) 48.7248.65
Hydrogen (H) 6.997.05
Nitrogen (N) 11.8411.78

Theoretical percentages are calculated based on the molecular formula C₄₈H₈₂N₁₀O₂₄ and a molecular weight of 1183.22 g/mol .

The close correlation between the theoretical and hypothetical experimental values in Table 2 would provide strong evidence for the correct empirical formula of the synthesized compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-layer chromatography is a rapid, simple, and cost-effective chromatographic technique widely used in synthetic chemistry to monitor the progress of reactions, identify compounds, and assess the purity of a sample. For the synthesis of this compound, TLC is an invaluable tool for determining the point of reaction completion by observing the disappearance of the starting material spot and the appearance of the product spot.

In a typical TLC analysis, a small amount of the reaction mixture or the purified product is spotted onto a TLC plate coated with a stationary phase, commonly silica (B1680970) gel. The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases.

The polarity of the mobile phase is a critical parameter that is optimized to achieve good separation. For a relatively nonpolar compound like this compound, a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically used. After development, the spots are visualized, often using a staining agent since the compound may not be colored. A common stain for such compounds is a potassium permanganate (B83412) solution, which reacts with the organic molecules to produce visible spots.

The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under a specific set of TLC conditions.

Table 3: Hypothetical TLC Parameters for this compound

ParameterDescription
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase Dichloromethane (B109758):Methanol (9:1, v/v)
Visualization Potassium Permanganate Stain
Expected Rf Value ~0.5 (highly dependent on the specific mobile phase composition)

By comparing the Rf value of the synthesized product to that of a reference standard (if available) and observing a single spot, the identity and purity of this compound can be qualitatively assessed.

Mechanistic Insights and Theoretical Considerations in Protective Group Chemistry

Electronic and Steric Effects of N-Boc and O-Carbamoyl Groups on Molecular Architecture

The molecular architecture of tobramycin (B1681333), a hydrophilic and flexible aminoglycoside, is significantly reshaped by the introduction of five tert-butyloxycarbonyl (Boc) groups on its amino functionalities and five carbamoyl (B1232498) groups on its hydroxyls.

The N-Boc group is well-characterized in organic synthesis. Electronically, the carbonyl moiety of the carbamate (B1207046) acts as an electron-withdrawing group, reducing the nucleophilicity and basicity of the nitrogen atom it protects. Sterically, the bulky tert-butyl group imposes considerable spatial hindrance around the nitrogen. In a poly-substituted molecule like tobramycin, these five N-Boc groups create crowded pockets that restrict bond rotation and limit the conformational freedom of the aminoglycoside's backbone.

The cumulative effect of these ten protecting groups is a profound alteration of the molecule's three-dimensional structure. The inherent flexibility of tobramycin is likely reduced, and its solubility characteristics are modified. rsc.org The extensive protection shields the polar functional groups of the parent antibiotic, leading to a more lipophilic derivative.

Table 1: Properties of Protecting Groups on Tobramycin Scaffold

Protecting Group Functional Group Protected Key Electronic Effect Key Steric Effect
N-Boc Amine (-NH₂) Reduces basicity and nucleophilicity of nitrogen. High steric hindrance from tert-butyl group.

| O-Carbamoyl | Hydroxyl (-OH) | Electron-withdrawing; participates in H-bonding. | Moderate steric bulk. |

Reactivity Profiles and Stability of Protected Functionalities under Various Conditions

The utility of a protecting group strategy is defined by the stability of the protected functionalities under a range of reaction conditions and the ability to selectively remove them when desired.

The N-Boc group is known for its distinct stability profile. It is exceptionally stable in basic media and resistant to many nucleophiles and catalytic hydrogenation conditions. researchgate.netorganic-chemistry.org This robustness allows for a wide array of chemical transformations to be performed on other parts of the molecule without disturbing the protected amines. However, the N-Boc group is readily cleaved under acidic conditions, typically using strong acids like trifluoroacetic acid (TFA). researchgate.netnih.gov This acid lability is a cornerstone of its use in multistep synthesis.

The O-carbamoyl group's stability is also a critical factor. Carbamates are generally more stable to hydrolysis than esters. Their cleavage often requires more forceful acidic or basic conditions compared to the deprotection of N-Boc groups. The stability of the parent tobramycin molecule itself has been studied, showing it degrades under both strong acid and base hydrolysis. researchgate.net The introduction of O-carbamoyl groups is expected to modify this degradation profile, with the glycosidic linkages remaining susceptible to acid-catalyzed hydrolysis, albeit potentially at different rates due to the electronic influence of the protecting groups.

Table 2: Chemical Stability of Protected Functionalities

Condition N-Boc Group Stability O-Carbamoyl Group Stability Reference
Strong Acid (e.g., TFA) Labile (Cleaved) Potentially Labile researchgate.net
Basic (e.g., NaOH) Stable More stable than esters, but can be hydrolyzed researchgate.netorganic-chemistry.org
Catalytic Hydrogenation Stable Stable researchgate.net

| Most Nucleophiles | Stable | Stable | organic-chemistry.org |

Computational Chemistry Approaches for Understanding Reaction Pathways and Molecular Interactions

Computational chemistry provides powerful tools for probing the structure and behavior of complex molecules that can be challenging to study experimentally. For a heavily substituted molecule like Penta-N-Boc Tobramycin Penta-O-carbamoyl, methods such as Density Functional Theory (DFT) are invaluable. acs.orgnih.gov

Furthermore, computational approaches can model reaction pathways, for instance, by calculating the energy barriers for the acidic cleavage of the N-Boc groups versus the hydrolysis of the O-carbamoyl groups or glycosidic bonds. This can help predict the conditions required for selective deprotection. Molecular dynamics simulations can also be used to explore the conformational dynamics and flexibility of the protected tobramycin in different solvent environments, offering insights into its behavior in solution. rsc.org

Table 3: Application of Computational Methods

Computational Method Application to Protected Tobramycin Reference
Density Functional Theory (DFT) Geometry optimization, electronic structure analysis. buketov.edu.kz
Natural Bond Orbital (NBO) Analysis of intramolecular H-bonds and delocalization energy. buketov.edu.kz
Molecular Dynamics (MD) Simulation of molecular flexibility and conformational changes. rsc.org

| Adsorption Calculation | Prediction of thermodynamically favorable configurations. | acs.org |

Regioselectivity and Chemoselectivity Control in Polyfunctional Systems

The synthesis of specifically modified tobramycin derivatives is a significant challenge due to the molecule's polyfunctional nature, possessing five amino groups and five hydroxyl groups of differing reactivity. Achieving control requires a mastery of chemoselectivity and regioselectivity.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis of the target compound, the first step would involve the chemoselective protection of the five amino groups. Amines are generally more nucleophilic than alcohols, allowing for their selective protection with an agent like di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions, leaving the hydroxyl groups free for subsequent reactions. organic-chemistry.orgnih.gov Protocols have been developed to ensure efficient and selective N-tert-butoxycarbonylation with excellent chemoselectivity. organic-chemistry.org

Regioselectivity involves controlling which of the several similar functional groups reacts. After protecting the amines, the five hydroxyl groups of tobramycin (three primary, two secondary) present a regioselectivity challenge for the carbamoylation step. Synthetic strategies for modifying tobramycin often exploit the inherently higher reactivity of the primary 6"-hydroxyl group. nih.govmdpi.comnih.gov Although the target molecule is per-carbamoylated, a stepwise or controlled reaction, possibly leveraging kinetic or thermodynamic differences, would be necessary to ensure complete and efficient functionalization without side reactions. The steric hindrance imposed by the bulky N-Boc groups would also play a crucial role in dictating the accessibility and reactivity of the neighboring hydroxyl groups, thereby influencing the regiochemical outcome of the carbamoylation reactions.

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
Tobramycin
Sisomicin
Gentamicin
Nebramycin V' (6''-O-Carbamoyltobramycin)
Trifluoroacetic acid (TFA)

Strategic Applications As a Synthetic Intermediate in Advanced Organic Chemistry

Controlled and Selective Deprotection Methodologies for Targeted Functionalization

The utility of a protected intermediate like Penta-N-Boc tobramycin (B1681333) hinges on the ability to remove the protecting groups under controlled conditions to unmask specific functionalities for further reaction. The tert-butyloxycarbonyl (Boc) group is favored for protecting amines due to its stability under a wide range of reaction conditions and its susceptibility to cleavage under specific, mild acidic conditions.

The most common method for the deprotection of N-Boc groups is treatment with strong acids, such as trifluoroacetic acid (TFA). This reaction is typically performed neat or in a solvent like dichloromethane (B109758) (DCM) at room temperature and proceeds rapidly, often within minutes, to yield the free amine as a TFA salt. nih.gov The volatile nature of TFA and the mild conditions make this a preferred method for complex and sensitive molecules.

Table 1: Deprotection Conditions for N-Boc Protected Tobramycin

Reagent Conditions Outcome Reference
Trifluoroacetic Acid (TFA) Neat, Room Temperature, 3 min Complete removal of all five Boc groups nih.gov

Selective deprotection, while more challenging on a molecule with five identical protecting groups, is a cornerstone of advanced synthesis. If different amine protecting groups with orthogonal stability were used (e.g., a mix of Boc and Cbz groups), one type could be removed while the other remains intact, allowing for site-specific modification in a stepwise manner. While the "Penta-N-Boc" intermediate implies uniform protection, the principle of selective deprotection is central to the methodologies developed around aminoglycoside chemistry. The removal of O-carbamoyl groups, if present, would typically require basic or acidic hydrolysis, conditions that would need to be carefully optimized to avoid cleaving the glycosidic bonds or the N-Boc groups prematurely.

Precursor in the Synthesis of Site-Specific Aminoglycoside Analogues and Conjugates

Penta-N-Boc tobramycin is a cornerstone precursor for the synthesis of site-specific analogues designed to overcome bacterial resistance and reduce toxicity. nih.gov With the amino groups masked, chemists can exploit the differential reactivity of the five hydroxyl groups. The primary 6"-hydroxyl group is the most sterically accessible and reactive, making it a prime target for selective functionalization. nih.gov

A common strategy involves:

Exhaustive N-protection: Treatment of tobramycin with an excess of a Boc-donating reagent like di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield Penta-N-Boc-tobramycin. nih.gov

Selective 6"-OH activation/modification: The 6"-hydroxyl group can be selectively activated by converting it into a good leaving group (e.g., a tosylate, mesylate, or triflate) or directly reacted. For instance, it can be reacted with succinic anhydride (B1165640) to introduce a carboxylic acid handle for further conjugation. nih.gov

Nucleophilic substitution or coupling: The activated 6"-position can undergo nucleophilic substitution with various nucleophiles, such as thiols or amines, to introduce new side chains. nih.govmdpi.com Alternatively, a functional handle like the one introduced by succinic anhydride can be coupled to other molecules, such as peptides. nih.gov

Global Deprotection: Removal of the N-Boc groups under acidic conditions (e.g., with TFA) to yield the final, active aminoglycoside analogue. nih.gov

This precursor approach has led to the development of amphiphilic tobramycin analogues with alkyl chains at the 6"-position, which exhibit potent activity against both bacteria and fungi, in some cases through novel mechanisms of action like membrane disruption. nih.govmdpi.com

Table 2: Examples of Tobramycin Analogues Synthesized from Protected Intermediates

Modification Site Attached Moiety Resulting Compound Class Intended Improvement Reference(s)
6"-OH Alkylthiols (C4-C14) Amphiphilic Tobramycin Analogues Broad-spectrum antifungal activity, membrane disruption nih.gov
6"-OH Proline-Rich Antimicrobial Peptides (PrAMPs) via succinate (B1194679) linker Aminoglycoside-Peptide Conjugates Activity against tobramycin-resistant strains nih.gov

Enabling Platform for the Introduction of Diverse Chemical Tags and Moieties

The use of a fully N-protected intermediate like Penta-N-Boc tobramycin provides a robust platform for attaching a wide array of chemical tags and moieties. This capability is crucial for creating sophisticated molecular tools to study biological processes, enhance drug delivery, or generate hybrid therapeutics. nih.govmdpi.com

By selectively functionalizing the hydroxyl groups, researchers can introduce:

Fluorescent Dyes: For tracking the uptake and localization of the aminoglycoside within bacterial or eukaryotic cells, helping to elucidate its mechanism of action and transport pathways.

Biotin Tags: For use in affinity purification or pull-down assays to identify binding partners, such as specific RNA sequences or proteins.

Peptides and Proteins: Conjugation to antimicrobial peptides can create hybrid antibiotics with dual modes of action, capable of overcoming resistance mechanisms that affect either component alone. nih.gov

Lipophilic Groups: The attachment of lipids or long alkyl chains transforms the hydrophilic aminoglycoside into an amphiphilic molecule. nih.govmdpi.com These amphiphiles can self-assemble into nanostructures or function as gene delivery vectors by complexing with nucleic acids. mdpi.com

Photosensitizers: For applications in photodynamic therapy, where the aminoglycoside moiety targets the molecule to bacteria, and subsequent light activation generates cytotoxic reactive oxygen species.

The synthesis of these conjugates relies on the same principles of selective functionalization of the protected tobramycin core, followed by a final deprotection step to restore the biological activity of the aminoglycoside component. nih.gov

Contribution to the Development of Novel Methodologies in Carbohydrate and Glycoside Chemistry

The synthetic challenges posed by tobramycin and other aminoglycosides have spurred significant innovation in carbohydrate and glycoside chemistry. The need to differentiate between multiple, similar functional groups on the pseudo-oligosaccharide scaffold has driven the development of highly selective reagents and reaction conditions.

Key contributions include:

Regioselective Reactions: Methodologies for the selective acylation, alkylation, and silylation of specific hydroxyl groups in the presence of others have been refined. The predictable, higher reactivity of the primary 6"-hydroxyl in N-protected tobramycin is a classic example of exploiting inherent reactivity differences. nih.govmdpi.com

Orthogonal Protecting Group Strategies: The work on complex aminoglycosides has underscored the importance of using multiple protecting groups (e.g., Boc, Cbz, Fmoc for amines; silyl (B83357) ethers, benzyl (B1604629) ethers, acetals for hydroxyls) that can be removed under different, non-interfering conditions. This allows for the sequential unmasking and modification of various positions on the carbohydrate core.

Glycosylation and Glycoside Modification: While tobramycin synthesis often involves modifying an existing natural product, the principles learned are applicable to the total synthesis of novel glycosides. Understanding how to manipulate the anomeric center and other positions on the sugar rings is fundamental to creating new carbohydrate-based drugs and materials.

The extensive research into the chemical modification of tobramycin provides a rich library of synthetic protocols and strategic insights that are broadly applicable to other complex, poly-functionalized natural products, thereby advancing the field of organic chemistry as a whole. nih.gov

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Penta-N-Boc Tobramycin Penta-O-carbamoyl with high purity?

  • Methodological Answer: The synthesis involves sequential Boc (tert-butyloxycarbonyl) protection of amine groups and carbamoylation of hydroxyl groups. Key steps include:

  • Protection-Deprotection Strategy: Use Boc anhydride under basic conditions (e.g., DMAP or TEA) for amine protection, ensuring minimal cross-reactivity with hydroxyl groups .
  • Carbamoylation: Employ carbamoyl chloride derivatives in anhydrous DMF, with strict temperature control (0–5°C) to prevent hydrolysis .
  • Purification: Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients to isolate the product. Monitor for residual solvents (e.g., DMF) via GC-MS .

Q. How should researchers validate the identity of this compound?

  • Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR: Analyze ¹H and ¹³C NMR spectra to confirm Boc and carbamoyl group integration. Look for characteristic peaks: Boc groups (~1.4 ppm for tert-butyl) and carbamoyl NH (~6–7 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 1037.35 (C₄₁H₅₆O₂₆N₅) with <2 ppm error .
  • HPLC Purity: Ensure ≥95% purity using a UV detector at 210 nm .

Q. What storage conditions are recommended for this compound to ensure stability?

  • Methodological Answer: Store lyophilized powder at –20°C in airtight, light-resistant containers under argon to prevent hydrolysis of carbamoyl groups. For short-term use (≤1 week), dissolve in anhydrous DMSO and store at 4°C. Avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

  • Methodological Answer: Systematic solubility profiling is required:

  • Solvent Screening: Test polar aprotic solvents (DMSO, DMF), alcohols (MeOH, EtOH), and aqueous buffers (pH 4–9).
  • Dynamic Light Scattering (DLS): Assess aggregation in aqueous solutions, which may falsely indicate low solubility .
  • Thermodynamic Solubility: Use the shake-flask method with HPLC quantification after 24-hour equilibration .
  • Note: Discrepancies often arise from residual counterions (e.g., TFA from synthesis); use ion-exchange chromatography to standardize salt forms .

Q. What experimental designs are optimal for studying the impact of O-carbamoyl groups on Tobramycin’s bioactivity?

  • Methodological Answer: Apply a structure-activity relationship (SAR) framework:

  • Comparative Assays: Test this compound against unmodified Tobramycin in antimicrobial assays (e.g., MIC against Pseudomonas aeruginosa). Use broth microdilution per CLSI guidelines .
  • Membrane Permeability: Use fluorescent probes (e.g., ethidium bromide uptake) to assess if carbamoyl groups alter bacterial membrane interaction, a known resistance mechanism for Tobramycin .
  • Molecular Dynamics (MD): Simulate interactions with bacterial ribosomes to identify steric hindrance from carbamoyl groups .

Q. How can batch-to-batch variability in this compound synthesis affect reproducibility in cellular assays?

  • Methodological Answer:

  • Quality Control (QC): Require batch-specific data on peptide content (via amino acid analysis) and residual solvents (GC-MS). Variations >5% in peptide content necessitate re-calibration of dosing in cell assays .
  • Pre-Assay Normalization: Adjust concentrations using UV-Vis (ε₂₁₀ = 10,500 M⁻¹cm⁻¹) to account for salt or moisture content differences .

Data Analysis & Contradiction Management

Q. How should researchers address conflicting NMR and MS data when characterizing degradation products?

  • Methodological Answer:

  • Hypothesis-Driven Workflow: If MS suggests a mass increase (+101 Da, indicative of carbamoyl hydrolysis), but NMR shows intact Boc groups, consider:

Artifact Check: Confirm sample preparation (e.g., deuterated solvent purity, pH effects on carbamoyl stability) .

Tandem MS (MS/MS): Fragment ions at m/z 884.3 (loss of carbamoyl group) and 768.2 (Boc cleavage) can clarify degradation pathways .

  • Cross-Validation: Use orthogonal methods like IR spectroscopy to detect NH stretches from hydrolyzed carbamates .

Q. What statistical approaches are recommended for analyzing dose-response data with high variability in this compound bioassays?

  • Methodological Answer:

  • Nonlinear Regression: Fit data to a 4-parameter logistic model (e.g., Hill equation) using tools like GraphPad Prism. Report EC₅₀ with 95% confidence intervals .
  • Outlier Management: Apply Grubbs’ test (α=0.05) to exclude technical outliers. Replicate experiments ≥3 times with independent batches .

Safety & Compliance

Q. What are the best practices for disposing of waste containing this compound?

  • Methodological Answer:

  • Chemical Inactivation: Treat aqueous waste with 10% (v/v) sodium hypochlorite for 24 hours to degrade carbamoyl groups .
  • Solid Waste: Incinerate at ≥850°C in facilities compliant with EPA guidelines. Document disposal via waste manifests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.